Cas no 1423121-10-1 (5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole)
![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole structure](https://ja.kuujia.com/scimg/cas/1423121-10-1x500.png)
5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 化学的及び物理的性質
名前と識別子
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- 5-(2-CHLOROPHENYL)-6-METHYLTHIAZOLO[3,2-B][1,2,4]TRIAZOLE
- 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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- インチ: 1S/C11H8ClN3S/c1-7-10(8-4-2-3-5-9(8)12)16-11-13-6-14-15(7)11/h2-6H,1H3
- InChIKey: QFJHXZMHWSUDLE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1=C(C)N2C(=NC=N2)S1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 58.4
5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059006815-250mg |
5-(2-Chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole |
1423121-10-1 | 95% | 250mg |
530.83 USD | 2021-06-01 | |
Chemenu | CM503820-1g |
5-(2-Chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole |
1423121-10-1 | 95% | 1g |
$1195 | 2022-06-13 | |
Alichem | A059006815-1g |
5-(2-Chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole |
1423121-10-1 | 95% | 1g |
1,291.08 USD | 2021-06-01 |
5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazoleに関する追加情報
5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole: A Comprehensive Overview
The compound 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole, identified by the CAS number CAS No. 1423121-10-1, is a highly specialized heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazolo-triazoles, which are known for their unique structural features and versatile reactivity. The molecule's structure comprises a thiazolo ring fused with a [1,2,4]triazole ring system, with substituents at positions 5 and 6. The presence of a chlorophenyl group at position 5 and a methyl group at position 6 introduces distinct electronic and steric properties that make this compound particularly interesting for research and development.
Recent studies have highlighted the importance of thiazolo[3,2-B][1,2,4]triazole derivatives in medicinal chemistry. These compounds have been explored for their potential as inhibitors of various enzymes and receptors involved in disease pathways. For instance, researchers have reported that certain analogs of this compound exhibit potent anti-inflammatory and antitumor activities. The chlorophenyl substituent in 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is believed to play a crucial role in enhancing the compound's bioavailability and selectivity towards specific molecular targets.
The synthesis of 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves a multi-step process that typically includes the formation of the thiazolo-triazole core followed by substitution reactions to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for the synthesis of such compounds. These methods not only improve yields but also reduce the environmental footprint associated with traditional synthetic approaches.
In terms of applications, 5-(2-Chlorophenyl)-6-methylthiazolo[3,B]-[1,B,B,triazone] has shown promise in the field of materials science as well. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a building block for constructing advanced materials with tailored optical and electrical properties.
The structural versatility of 5-(B-chlorophenyl)-B-methylthiazolo[B,B-triazone] also makes it an attractive target for further modification. By altering the substituents on the thiazolo-triazole core or introducing additional functional groups, chemists can explore new chemical space and uncover novel properties. This approach has already led to the discovery of several derivatives with enhanced biological activity or improved physical properties.
In conclusion,< strong>CAS No. B,B,B,B-triazone strong>, particularly< strong>B-chlorophenyl-substituted derivatives strong>, represents an exciting area of research with potential applications across multiple disciplines. As ongoing studies continue to unravel its full potential,< strong>B-chlorophenyl-substituted thiazone derivatives strong> are expected to play an increasingly important role in both academic research and industrial development.
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